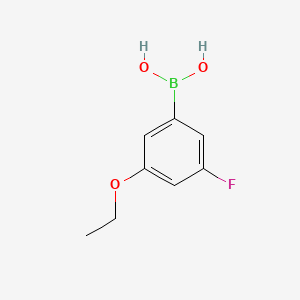

3-Ethoxy-5-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-ethoxy-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVBLFYHZAMJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659389 | |

| Record name | (3-Ethoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-53-6 | |

| Record name | 3-Ethoxy-5-fluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-5-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-5-fluorophenylboronic Acid (CAS No. 850589-53-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in modern organic synthesis, particularly in the development of novel therapeutics. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its critical role in Suzuki-Miyaura cross-coupling reactions. A significant focus is placed on its application in the synthesis of targeted cancer therapies, specifically KRAS G12C inhibitors, with an illustrative experimental protocol and a discussion of the structural significance of the 3-ethoxy-5-fluorophenyl moiety in drug-target interactions.

Introduction

This compound (CAS No. 850589-53-6) is a substituted arylboronic acid that has emerged as a valuable reagent in medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties, conferred by the ethoxy and fluoro substituents, make it an attractive partner in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures.[2] This guide serves as a technical resource for researchers utilizing this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 850589-53-6 | [3] |

| Molecular Formula | C₈H₁₀BFO₃ | [3] |

| Molecular Weight | 183.97 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 158 °C | [2] |

| Purity | ≥98% | [3] |

| Storage | Store at 4°C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid (a related analogue)

Materials:

-

2-Chloro-6-fluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Trimethyl borate

-

Tetrahydrofuran (THF), dry

-

Potassium hydroxide (KOH) solution (45%)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-chloro-6-fluoroanisole in dry THF and cool the solution to -70°C.

-

Slowly add n-BuLi in hexanes, maintaining the temperature below -48°C. Stir the reaction mixture for 15 minutes after the addition is complete.

-

Cool the solution to -75°C and slowly add trimethyl borate, keeping the temperature below -65°C.

-

Allow the reaction mixture to warm to room temperature overnight.

-

Add the aqueous KOH solution to the reaction mixture.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

The crude product can be further purified by recrystallization.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra for this exact compound were not found in the initial search, representative data for similar phenylboronic acids are available and can provide an expected range for chemical shifts.[5][6]

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic protons: Signals in the range of 6.5-7.5 ppm. The fluorine and ethoxy groups will influence the splitting patterns and chemical shifts of the aromatic protons.

-

Ethoxy group (CH₂): A quartet around 4.0 ppm.

-

Ethoxy group (CH₃): A triplet around 1.4 ppm.

-

B(OH)₂: A broad singlet, which may be exchangeable with D₂O, typically appearing between 5.0 and 8.0 ppm.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Aromatic carbons: Signals in the range of 100-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

-

Ethoxy group (CH₂): A signal around 64 ppm.

-

Ethoxy group (CH₃): A signal around 15 ppm.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a premier building block for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2][7] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

General Suzuki-Miyaura Coupling Protocol

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: KRAS G12C Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting the KRAS G12C mutant protein, a key driver in several cancers.[] The KRAS protein is a GTPase that functions as a molecular switch in cell signaling pathways controlling cell growth and survival.[9] The G12C mutation, where glycine at position 12 is replaced by cysteine, leads to constitutive activation of KRAS, promoting uncontrolled cell proliferation.[10]

Role of the 3-Ethoxy-5-fluorophenyl Moiety in KRAS G12C Inhibitors

The 3-ethoxy-5-fluorophenyl group, introduced via Suzuki-Miyaura coupling, often serves as a key pharmacophore that binds to a specific pocket on the KRAS G12C protein. This interaction is crucial for the inhibitor's potency and selectivity. The ethoxy group can form favorable hydrophobic interactions, while the fluorine atom can modulate the electronic properties of the aromatic ring and potentially engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the protein.[11]

Diagram: KRAS Signaling Pathway and Inhibition

Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibition.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant applications in the development of novel pharmaceuticals. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl structures, which are central to the design of targeted therapies, including the promising class of KRAS G12C inhibitors. This guide provides essential technical information to aid researchers in the effective utilization of this important synthetic reagent.

References

- 1. EP3710439B1 - Kras g12c inhibitors - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 5. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalrph.com [globalrph.com]

- 11. Switch II Pocket Inhibitor Allosterically Freezes KRASG12D Nucleotide-binding Site and Arrests the GTPase Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-5-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The synthesis is achieved through a halogen-metal exchange reaction of 1-bromo-3-ethoxy-5-fluorobenzene, followed by quenching with a trialkyl borate. This document outlines the experimental procedure, including reagent quantities, reaction conditions, and purification methods. Quantitative data is presented in tabular format for clarity, and a comprehensive workflow diagram is provided to illustrate the synthetic process. This guide is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds. The presence of both an ethoxy group and a fluorine atom on the phenyl ring can influence the electronic properties and bioavailability of target molecules, making this compound a significant tool in drug discovery.

Synthetic Pathway

The synthesis of this compound is typically accomplished via a two-step process. The first step involves a halogen-metal exchange reaction, where the starting material, 1-bromo-3-ethoxy-5-fluorobenzene, is treated with an organolithium reagent, such as n-butyllithium, at low temperature to form a highly reactive aryllithium intermediate. In the second step, this intermediate is quenched with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.

A logical diagram of the synthetic relationship is presented below:

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous fluorinated phenylboronic acids and represents a reliable method for the preparation of the target compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Bromo-3-ethoxy-5-fluorobenzene | 219.05 | 10.0 | 2.19 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |

| Trimethyl borate | 103.91 | 15.0 | 1.67 mL (1.56 g) |

| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |

| Hydrochloric acid (1 M) | - | - | 20 mL |

| Ethyl acetate | - | - | As needed |

| Hexane | - | - | As needed |

| Saturated brine solution | - | - | As needed |

| Anhydrous sodium sulfate | - | - | As needed |

Procedure

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-ethoxy-5-fluorobenzene (2.19 g, 10.0 mmol) and anhydrous tetrahydrofuran (50 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

To the resulting aryllithium solution, add trimethyl borate (1.67 mL, 15.0 mmol) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated brine solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by trituration with a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) to yield this compound as a white to off-white solid.

Characterization Data (Predicted)

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 65-75% |

| Purity (¹H NMR) | >95% |

| ¹H NMR | Consistent with the structure of this compound. |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom. |

| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the molecular weight of the product (183.97 g/mol ). |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out by trained chemists in a well-ventilated fume hood.

-

Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are required for this reaction.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis protocol described in this technical guide provides a robust and reproducible method for the preparation of this compound. The use of a halogen-metal exchange followed by borylation is a well-established and efficient route to this valuable synthetic intermediate. The provided experimental details and workflow are intended to enable researchers to successfully synthesize this compound for their research and development needs.

An In-depth Technical Guide to 3-Ethoxy-5-fluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-5-fluorophenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic and structural properties make it a sought-after reagent for the construction of complex molecular architectures, most notably through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its application in key chemical transformations, and its significant role in the development of targeted therapeutics, with a focus on inhibitors of the PI3K/Akt/mTOR signaling pathway.

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature. The presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the phenyl ring imparts a unique reactivity profile, influencing its performance in cross-coupling reactions.

| Property | Value |

| Molecular Formula | C₈H₁₀BFO₃ |

| Molecular Weight | 183.97 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 158 °C |

| CAS Number | 850589-53-6 |

| Purity | Typically ≥98% |

Table 1: Physical and Chemical Properties of this compound

Key Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its application as a nucleophilic partner in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Chan-Lam couplings are two of the most prominent examples.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1]

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[2][3]

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an organoboron reagent and an amine or alcohol, to produce aryl amines and aryl ethers, respectively.[4][5][6] This reaction is often advantageous due to its mild reaction conditions and the use of a more abundant and less expensive metal catalyst compared to palladium.

Experimental Protocol: Synthesis of a Diaryl Ether via Chan-Lam Coupling

This protocol provides a general method for the Chan-Lam coupling of this compound with a phenol.

Materials:

-

This compound (1.5 equivalents)

-

Phenol (1.0 equivalent)

-

Copper(II) acetate (Cu(OAc)₂) (1.0 equivalent, or catalytic amount with an oxidant)

-

Pyridine or another suitable base (2.0 equivalents)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a round-bottom flask, add the phenol (1.0 eq), this compound (1.5 eq), and copper(II) acetate (1.0 eq).

-

Add anhydrous dichloromethane and then the base (e.g., pyridine, 2.0 eq). If using a catalytic amount of copper, the reaction should be open to the air or under an oxygen atmosphere to facilitate the reoxidation of the copper catalyst.

-

Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with dichloromethane.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure diaryl ether.[7]

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The 3-Ethoxy-5-fluorophenyl moiety is a key structural component in a number of small molecule inhibitors targeting the PI3K/Akt/mTOR signaling pathway.[8][9] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[10][11] Inhibitors that target key kinases in this pathway, such as PI3K and mTOR, are therefore of significant interest in oncology drug development.[12]

The synthesis of these inhibitors often involves a crucial Suzuki-Miyaura coupling step to introduce the 3-Ethoxy-5-fluorophenyl group onto a core heterocyclic scaffold.[13]

PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Biological Activity Data

The following table presents hypothetical inhibitory activities of a representative PI3K/mTOR inhibitor synthesized using this compound.

| Target | IC₅₀ (nM) | Assay Type |

| PI3Kα | 5 | Biochemical |

| PI3Kβ | 25 | Biochemical |

| PI3Kδ | 10 | Biochemical |

| PI3Kγ | 30 | Biochemical |

| mTOR | 15 | Biochemical |

| A549 Cell Proliferation | 50 | Cell-based |

Table 2: In Vitro Activity of a Representative Inhibitor

Conclusion

This compound is a key building block for the synthesis of complex organic molecules, particularly in the development of targeted cancer therapies. Its utility in Suzuki-Miyaura and Chan-Lam coupling reactions, combined with the favorable pharmacological properties it imparts to the final compounds, ensures its continued importance in medicinal chemistry and drug discovery. The provided experimental protocols and pathway analysis serve as a valuable resource for researchers working in this field.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Chan-Lam Coupling [organic-chemistry.org]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 13. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethoxy-5-fluorophenylboronic Acid

This technical guide provides a comprehensive overview of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, with a focus on its molecular weight, and presents illustrative experimental and conceptual frameworks relevant to its application in drug development.

Physicochemical Properties

This compound is a substituted phenylboronic acid widely utilized for its role in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its structural features, including the activating ethoxy group and the modulating fluorine atom, make it a valuable reagent in the synthesis of complex organic molecules.[1]

| Property | Data | Reference |

| Molecular Formula | C₈H₁₀BFO₃ | [1][] |

| Molecular Weight | 183.97 g/mol | [1][][3] |

| CAS Number | 850589-53-6 | [1][3][4] |

| Synonyms | 3-Ethoxy-5-fluorobenzeneboronic acid | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 158 °C | [1] |

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₁₀BFO₃. The calculation is detailed below:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Boron | B | 1 | 10.81 | 10.81 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 183.973 |

Note: Atomic weights are based on IUPAC standard values. The final calculated molecular weight of 183.973 g/mol is commonly rounded to 183.97 g/mol .

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a generalized methodology for a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound for synthesizing biaryl compounds.

Objective: To synthesize a novel biaryl compound for potential use as a kinase inhibitor by coupling this compound with a suitable aryl halide.

Materials:

-

This compound

-

Aryl Halide (e.g., 4-bromopyridine)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert Gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: A round-bottom flask is charged with this compound (1.2 equivalents), the selected aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: The solvent mixture and the palladium catalyst (0.05 equivalents) are added to the flask.

-

Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a specified period (e.g., 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified using column chromatography to yield the final biaryl compound.

-

Characterization: The structure and purity of the final product are confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conceptual Application in Drug Development: Signaling Pathway Inhibition

Compounds synthesized from this compound are often investigated as inhibitors of specific cellular signaling pathways implicated in diseases like cancer.[1][] The diagram below illustrates a hypothetical mechanism where a drug, derived from this boronic acid, inhibits a generic kinase pathway that promotes cancer cell proliferation.

References

Technical Guide: Spectroscopic Analysis of 3-Ethoxy-5-fluorophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) data for 3-Ethoxy-5-fluorophenylboronic acid, alongside detailed experimental protocols for data acquisition. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds.

Predicted NMR Data

The following tables summarize the anticipated 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the known effects of substituents on the phenyl ring and data from analogous compounds.

Table 1: Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.2 - 7.4 | d (doublet) | ~2-3 Hz (meta coupling) |

| H-4 | 6.8 - 7.0 | dd (doublet of doublets) | ~8-10 Hz (ortho), ~2-3 Hz (meta) |

| H-6 | 7.0 - 7.2 | d (doublet) | ~8-10 Hz (ortho coupling) |

| -OCH2CH3 | 4.0 - 4.2 | q (quartet) | ~7 Hz |

| -OCH2CH3 | 1.3 - 1.5 | t (triplet) | ~7 Hz |

| -B(OH)2 | 7.8 - 8.2 | s (singlet, broad) | - |

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-B) | 130 - 135 (broad) |

| C-2 | 115 - 120 (d, 3JC-F ≈ 5-10 Hz) |

| C-3 (C-O) | 158 - 162 |

| C-4 | 105 - 110 (d, 2JC-F ≈ 20-25 Hz) |

| C-5 (C-F) | 160 - 165 (d, 1JC-F ≈ 240-250 Hz) |

| C-6 | 110 - 115 (d, 4JC-F ≈ 1-3 Hz) |

| -OCH2CH3 | 63 - 67 |

| -OCH2CH3 | 14 - 16 |

Experimental Protocols

A standard approach for acquiring high-quality NMR data for a small organic molecule such as this compound is outlined below.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Common choices for phenylboronic acids include DMSO-d6, Methanol-d4, or Chloroform-d. The choice may depend on the subsequent use of the sample and the desired resolution of exchangeable protons (e.g., from the B(OH)2 group).

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[1] However, modern NMR spectrometers can also reference the spectra to the residual solvent peak.

1H NMR Spectroscopy

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

-

Acquisition Time (at): Typically 2-4 seconds.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate for most organic molecules.

-

13C NMR Spectroscopy

-

Instrument Setup: The same sample and initial instrument setup as for 1H NMR can be used.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and instrument sensitivity.[1][2]

-

Relaxation Delay (d1): A delay of 2 seconds is common for qualitative spectra. For quantitative results, much longer delays are needed.[3]

-

Spectral Width: A spectral width of 200-240 ppm is standard for 13C NMR.[1]

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the 1H NMR spectrum to determine the relative ratios of protons. Pick the peaks in both 1H and 13C spectra to determine their chemical shifts.

Visualizations

The following diagram illustrates a typical workflow for the NMR analysis of a small organic molecule like this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Ethoxy-5-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The following sections present the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a structural representation to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data table presents a predicted ¹H NMR spectrum. The chemical shifts (δ) are estimated based on the analysis of substituent effects on the phenyl ring. The ethoxy group (-OCH₂CH₃) is an electron-donating group, which tends to shield aromatic protons, shifting them to a lower chemical shift (upfield). Conversely, the fluorine atom and the boronic acid group (-B(OH)₂) are electron-withdrawing, deshielding the aromatic protons and shifting them to a higher chemical shift (downfield). The predicted multiplicities and coupling constants are based on typical values for aromatic systems.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.4 - 7.6 | Doublet of doublets (dd) | J(H-F) ≈ 8.0, J(H-H) ≈ 2.0 | 1H |

| H-2 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H-F) ≈ 10.0, J(H-H) ≈ 2.0 | 1H |

| H-4 | ~6.9 - 7.1 | Triplet of doublets (td) or multiplet (m) | J(H-F) ≈ 8.0, J(H-H) ≈ 2.0 | 1H |

| -OCH₂CH₃ | ~4.1 | Quartet (q) | J(H-H) ≈ 7.0 | 2H |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | J(H-H) ≈ 7.0 | 3H |

| -B(OH)₂ | ~8.0 - 8.2 | Broad singlet (br s) | - | 2H |

Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for the exchangeable protons of the boronic acid and any residual water. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the -OH signals.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically sufficient.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected chemical shift range.

-

Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended for good digital resolution.

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., an exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID into the frequency domain spectrum.

-

Phase and baseline correct the spectrum accurately.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound and the numbering of the aromatic protons, which is essential for the correct assignment of the ¹H NMR signals.

Caption: Chemical structure of this compound.

An In-depth Technical Guide to the ¹³C NMR of 3-Ethoxy-5-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in synthetic organic chemistry and drug discovery. This document outlines the predicted ¹³C NMR chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for acquiring such data.

Introduction

This compound is a versatile reagent frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-ethoxy-5-fluorophenyl moiety into complex molecules. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. ¹³C NMR spectroscopy provides valuable insights into the carbon framework of the molecule, confirming its substitution pattern and electronic environment.

Predicted ¹³C NMR Data

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| 1 | C-B(OH)₂ | 132 - 136 | d | ~4-8 (³JCF) |

| 2 | C-H | 110 - 114 | d | ~21-25 (²JCF) |

| 3 | C-OEt | 160 - 164 | s | - |

| 4 | C-H | 102 - 106 | d | ~21-25 (²JCF) |

| 5 | C-F | 162 - 166 | d | ~240-250 (¹JCF) |

| 6 | C-H | 115 - 119 | d | ~7-10 (³JCF) |

| 7 | O-CH₂ | 63 - 67 | s | - |

| 8 | CH₃ | 14 - 16 | s | - |

Note: The signal for the carbon atom attached to the boron (C-1) is often broadened due to the quadrupolar relaxation of the boron nucleus, which can sometimes make it difficult to observe.

Structural Assignment and Rationale

The predicted chemical shifts are based on the following rationale:

-

C-5 (C-F): The carbon directly attached to the fluorine atom is expected to have the largest chemical shift and exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz.

-

C-3 (C-OEt): The carbon bearing the ethoxy group will also be significantly deshielded.

-

C-1 (C-B(OH)₂): The carbon attached to the boronic acid group is difficult to predict precisely but is expected in the aromatic region. It will likely show a smaller three-bond coupling to fluorine (³JCF).

-

C-2, C-4, C-6 (C-H): These carbons will exhibit characteristic two- and three-bond couplings to the fluorine atom. The carbons ortho to the fluorine (C-4 and C-6) will have larger two-bond coupling constants (²JCF) compared to the carbon meta to the fluorine (C-2), which will have a smaller three-bond coupling constant (³JCF).

-

C-7 and C-8 (Ethoxy group): The methylene and methyl carbons of the ethoxy group are expected in the aliphatic region of the spectrum.

Experimental Protocol

The following is a general protocol for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for boronic acids due to its ability to break up potential intermolecular hydrogen bonding and prevent the formation of boroxine anhydrides.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

2. NMR Spectrometer Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution and sensitivity.

-

Probe: A broadband or dual-channel probe suitable for ¹³C detection.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 220-250 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary to observe the quaternary carbon attached to the boron.

-

Number of Scans: 1024 scans or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing:

-

Apply an exponential line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Perform peak picking to identify the chemical shifts of all signals.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.

Caption: Workflow for 13C NMR analysis of this compound.

Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference to the NMR data table.

Caption: Structure of this compound with atom numbering.

An In-depth Technical Guide to the Solubility of 3-Ethoxy-5-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties of 3-Ethoxy-5-fluorophenylboronic acid is essential for its effective application in research and development. Key data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 850589-53-6 | [1] |

| Molecular Formula | C₈H₁₀BFO₃ | [1] |

| Molecular Weight | 183.97 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 158 °C (lit.) | [1] |

| Purity | 97 - 105% (Assay by titration) | [1] |

| Storage | Store at room temperature | [1] |

Solubility Characteristics

Quantitative solubility data for this compound in various organic solvents is not extensively documented. However, the solubility of phenylboronic acids, in general, is known to be influenced by the polarity of the solvent and the nature of substituents on the phenyl ring. For instance, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[2][3] The introduction of an isobutoxy group to the phenylboronic acid ring has been shown to generally increase solubility in most organic solvents.[3][4]

Given the ethoxy and fluoro substituents on the target molecule, it is anticipated to have moderate to good solubility in polar aprotic solvents such as acetone, tetrahydrofuran (THF), and ethyl acetate, and lower solubility in nonpolar solvents like methylcyclohexane.

Experimental Protocol: Determination of Solubility by the Dynamic Method

A reliable and widely used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method, which relies on measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5][6]

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., acetone, chloroform, 3-pentanone, dipropyl ether, methylcyclohexane)

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser and photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: A biphasic sample of a known composition is prepared by accurately weighing the this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Stirring: The vessel is placed in the thermostat bath, and the mixture is heated at a slow, constant rate (e.g., 0.3 K·h⁻¹) while being vigorously stirred to ensure thermal equilibrium.[4]

-

Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be achieved by measuring the intensity of a light beam passing through the sample using a luminance probe.[2][3][4]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This point is marked by a sharp increase in light transmittance.

-

Data Compilation: The experiment is repeated for various compositions of the solute and solvent to construct a solubility curve, plotting mole fraction against temperature.

It is crucial to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[4] This equilibrium can influence solubility measurements, and thus, careful control of experimental conditions is paramount.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][7] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8]

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Role in Oncological Research

Phenylboronic acids and their derivatives have garnered significant attention in medicinal chemistry, particularly in the development of anti-cancer agents.[1][7][] Studies on phenylboronic acid have shown that it can inhibit the migration of prostate cancer cells.[10] This inhibitory effect may be mediated through the modulation of key signaling pathways that control cell motility and proliferation. One such proposed mechanism involves the inhibition of the Rho family of GTP-binding proteins.[10]

The following diagram illustrates a potential signaling pathway impacted by phenylboronic acids in cancer cells, leading to reduced cell migration.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. cic-cairo.edu.eg [cic-cairo.edu.eg]

- 8. tcichemicals.com [tcichemicals.com]

- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Guide: 3-Ethoxy-5-fluorophenylboronic Acid

For researchers, scientists, and drug development professionals, 3-Ethoxy-5-fluorophenylboronic acid (CAS No. 850589-53-6) is a valuable substituted phenylboronic acid building block. Its unique electronic and steric properties make it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules in medicinal chemistry and materials science.[1]

Commercial Availability

A range of chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes. Pricing and available quantities vary between suppliers.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |

| Chem-Impex | 97-105% (by titration) | 200 mg | $98.65 | 850589-53-6 |

| Sigma-Aldrich | ≥98% | Inquire for pricing | Inquire for pricing | 850589-53-6 |

| Simagchem Corporation | 99% | Bulk (inquire for quantities) | Inquire for pricing | 850589-53-6 |

| Frontier Specialty Chemicals | High Purity | Inquire for pricing | Inquire for pricing | Not explicitly listed, but similar compounds are available |

| BLDpharm | 98% | Inquire for pricing | Inquire for pricing | 855230-61-4 (Isomer) |

| 2a biotech | 96%+ | Inquire for pricing | Inquire for pricing | 850589-53-6 |

| Echemi (Hangzhou zhongqi chem co.,Ltd) | Industrial Grade, Pharma Grade | Inquire for pricing | Inquire for pricing | 1256345-87-5 (Related Compound) |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀BFO₃ |

| Molecular Weight | 183.97 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 158 °C (lit.)[1] |

| Storage | Store at room temperature[1] |

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

A general and widely applicable method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[2][3]

Materials:

-

1-Bromo-3-ethoxy-5-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

-

Triisopropyl borate or Trimethyl borate

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Grignard/Organolithium Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-ethoxy-5-fluorobenzene in anhydrous THF.

-

For Grignard: Add magnesium turnings and initiate the reaction (a crystal of iodine may be used).

-

For Organolithium: Cool the solution to -78 °C and slowly add a solution of n-butyllithium in hexanes.

-

-

Borylation: After the formation of the organometallic reagent is complete, cool the reaction mixture (typically to -78 °C) and slowly add a solution of trialkyl borate in anhydrous THF.

-

Hydrolysis: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Arylboronic acids are often purified by recrystallization to remove inorganic salts and byproducts.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., hot water, ethanol, or a mixture of solvents like ethyl acetate/hexanes)[4]

Procedure:

-

Dissolve the crude boronic acid in a minimal amount of the hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Quality Control

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product. Boronic acids can exist in equilibrium with their trimeric anhydrides (boroxines), which can complicate NMR spectra.[5] Running the NMR in a solvent like DMSO-d₆ or methanol-d₄ can help to break up these oligomers and provide a clearer spectrum.[5]

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

The characteristic aromatic and ethoxy signals should be present and integrated correctly. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

2. High-Performance Liquid Chromatography (HPLC):

RP-HPLC is a powerful technique for determining the purity of boronic acids and detecting any impurities.

Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. Stationary Phase: A C18 column is commonly used. Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm). Sample Preparation: Prepare a standard solution of the boronic acid in the mobile phase at a known concentration.

Application in Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

Materials:

-

This compound

-

An aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

General Procedure:

-

In a reaction vessel, combine the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the solvent(s) and degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (often between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Visualized Workflows

Caption: Sourcing and Quality Control Workflow for this compound.

References

An In-depth Technical Guide to 3-Ethoxy-5-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethoxy-5-fluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document consolidates critical safety information, physical and chemical properties, and application guidelines to support its effective and safe use in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Key quantitative data regarding its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 850589-53-6 | [1] |

| Molecular Formula | C₈H₁₀BFO₃ | [1] |

| Molecular Weight | 183.97 g/mol | [1] |

| Melting Point | 158 °C | [1] |

| Purity | 97 - 105% (Assay by titration) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Safety and Handling

The safe handling of this compound is crucial in a laboratory setting. This compound is classified as a skin and eye irritant.

GHS Hazard Information

| Hazard Class | GHS Classification |

| Skin Irritation | Category 2 (H315: Causes skin irritation) |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation) |

Precautionary Statements

A summary of key precautionary statements is provided in the table below.

| Category | Precautionary Statement |

| Prevention | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |

Storage and Handling Recommendations

| Condition | Recommendation |

| Storage | Store at room temperature in a cool, dark, and dry place. |

| Handling | Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. |

Applications in Organic Synthesis

This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules.

Suzuki-Miyaura Coupling: A General Overview

The Suzuki-Miyaura reaction couples an organoboron compound (like this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base. This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

The diagram below illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Note: While this compound is known to be used in Suzuki-Miyaura reactions, specific, detailed experimental protocols for this particular reagent were not found in the public domain during the literature search.

Role in Drug Discovery and Development

The unique substitution pattern of this compound, featuring both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, makes it a valuable synthon in medicinal chemistry.[1] These features can influence the electronic properties, metabolic stability, and binding interactions of the final drug candidates.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with a notable application in the development of anti-cancer agents.[1] The boronic acid moiety allows for its incorporation into larger, more complex molecules that may exhibit therapeutic activity.

The following diagram illustrates the logical relationship of this compound's application in the synthesis of potential therapeutic agents.

No specific signaling pathways directly involving this compound have been identified in the conducted searches, as it functions as a building block in chemical synthesis rather than a biologically active agent itself.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to pharmaceutical and materials science research. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established. Researchers and drug development professionals should handle this compound with appropriate safety precautions, being mindful of its potential as a skin and eye irritant. While detailed toxicological data is limited, the available safety information provides a solid foundation for its safe use in a controlled laboratory environment.

References

Crystal Structure of 3-Ethoxy-5-fluorophenylboronic Acid: A Technical Overview

For Immediate Release

[City, State] – A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for 3-Ethoxy-5-fluorophenylboronic acid. This technical guide addresses the current state of knowledge regarding this compound, outlines its significance, and provides context through the analysis of structurally similar molecules. While a definitive crystal structure for the title compound is not available, this document serves as a resource for researchers by summarizing its known properties and offering insights from related structures.

Introduction to this compound

This compound is a synthetic organic compound of significant interest in medicinal chemistry and materials science.[][2][3] Its utility primarily lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[2][3] The presence of the ethoxy and fluoro substituents on the phenyl ring modulates the electronic properties and reactivity of the boronic acid moiety, making it a valuable reagent in the development of novel pharmaceuticals, particularly in oncology.[][2][3]

Physicochemical Properties

While crystallographic data is unavailable, several key physicochemical properties of this compound have been reported. These are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BFO₃ | [2] |

| Molecular Weight | 183.97 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 158 °C | [2] |

| CAS Number | 850589-53-6 |

Synthetic Applications and Workflow

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. A generalized workflow for such a reaction is depicted below. This reaction typically involves the coupling of an organoborane (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base.

Insights from Structurally Related Compounds

In the absence of a crystal structure for this compound, we can draw inferences from the crystallographic data of analogous compounds. The crystal structures of 4-amino-3-fluorophenylboronic acid and 3-fluorophenylboronic acid have been reported and reveal common structural motifs for phenylboronic acids.

Typically, phenylboronic acids form dimeric structures in the solid state through intermolecular hydrogen bonds between the boronic acid hydroxyl groups. This hydrogen bonding network is a key feature that stabilizes the crystal lattice.

Crystal Structure of 3-Fluorophenylboronic acid

The crystal structure of 3-fluorophenylboronic acid (C₆H₆BFO₂) has been determined to be in the monoclinic space group P2₁/c.[4] The molecules form hydrogen-bonded dimers in the crystal lattice.[4]

| Parameter | 3-Fluorophenylboronic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.7560 (12) |

| b (Å) | 5.027 (1) |

| c (Å) | 22.402 (5) |

| β (°) | 91.19 (3) |

| Volume (ų) | 648.1 (2) |

| Z | 4 |

| Data obtained from Acta Crystallographica Section E.[4] |

Crystal Structure of 4-Amino-3-fluorophenylboronic acid

The synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid have also been described.[5] The presence of the additional amino group allows for further hydrogen bonding interactions, influencing the overall crystal packing.

Experimental Protocols: A General Approach to Crystallization

While a specific protocol for the crystallization of this compound is not documented, a general procedure for obtaining single crystals of small organic molecules suitable for X-ray diffraction is outlined below.

Protocol:

-

Purification: The compound must be of high purity, typically >98%, as impurities can inhibit crystallization.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is often ideal for slow cooling methods.

-

Dissolution: The compound is dissolved in the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

-

Crystallization: The solution is then allowed to stand undisturbed. Common methods to induce crystallization include:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from an open or partially covered container.

-

Slow Cooling: A heated, saturated solution is allowed to cool slowly to room temperature, and then possibly to a lower temperature (e.g., in a refrigerator).

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and mounted for analysis.

Conclusion and Future Outlook

The crystal structure of this compound remains undetermined in the public domain. Elucidation of its solid-state structure through single-crystal X-ray diffraction would provide valuable insights into its intermolecular interactions, polymorphism, and solid-state stability. Such data would be of significant benefit to researchers in medicinal chemistry, aiding in the rational design of new synthetic routes and the understanding of its reactivity. Further research is warranted to crystallize this compound and characterize its three-dimensional structure.

References

An In-depth Technical Guide to 3-Ethoxy-5-fluorophenylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-5-fluorophenylboronic acid is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the phenyl ring, make it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical transformations are presented to facilitate its practical application in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 850589-53-6 | [1] |

| Molecular Formula | C₈H₁₀BFO₃ | [1] |

| Molecular Weight | 183.97 g/mol | [1] |

| Melting Point | 158 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥97% | [1] |

| Canonical SMILES | CCOC1=CC(B(O)O)=CC(F)=C1 | |

| InChI Key | OVVBLFYHZAMJIK-UHFFFAOYSA-N |

Synthesis of this compound

The logical synthetic pathway would commence with the preparation of the Grignard reagent from 1-bromo-3-ethoxy-5-fluorobenzene. This intermediate can be synthesized from commercially available precursors.

Hypothetical Synthetic Protocol

Step 1: Synthesis of 1-bromo-3-ethoxy-5-fluorobenzene

This step would typically involve the etherification of a suitable bromofluorophenol.

Step 2: Synthesis of this compound

-

Reaction: 1-bromo-3-ethoxy-5-fluorobenzene + Mg → (3-Ethoxy-5-fluorophenyl)magnesium bromide (3-Ethoxy-5-fluorophenyl)magnesium bromide + B(OCH₃)₃ → Intermediate borate ester Intermediate borate ester + H₃O⁺ → this compound

-

Experimental Procedure (Adapted):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous diethyl ether.

-

A solution of 1-bromo-3-ethoxy-5-fluorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture may require gentle heating to start the reaction.

-

Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.

-

A solution of trimethyl borate in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then quenched by the slow addition of cooled dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

-

Spectroscopic Data

While specific, authenticated spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethoxy group and the aromatic protons.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethoxy) | ~1.4 | Triplet |

| CH₂ (ethoxy) | ~4.0 | Quartet |

| Aromatic CH | 6.5 - 7.5 | Multiplets |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ (ethoxy) | ~15 |

| CH₂ (ethoxy) | ~64 |

| Aromatic C-F | ~163 (with C-F coupling) |

| Aromatic C-O | ~160 |

| Aromatic C-B | ~135 (often broad or not observed) |

| Aromatic CH | 100 - 120 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (boronic acid) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether) | 1200 - 1250 |

| B-O stretch | 1310 - 1380 |

| C-F stretch | 1100 - 1200 |

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Experimental Protocol for Suzuki-Miyaura Coupling (General)

The following is a general protocol that can be adapted for the use of this compound. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

A degassed solvent (e.g., toluene, dioxane, or DMF, often with a small amount of water) is added.

-